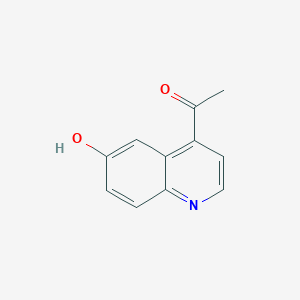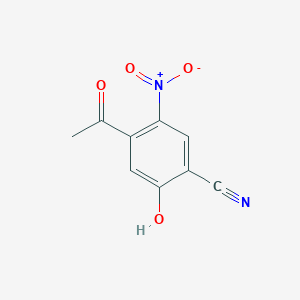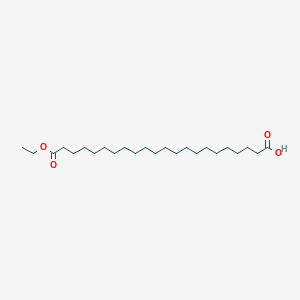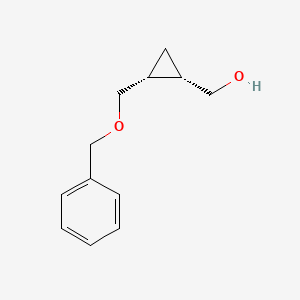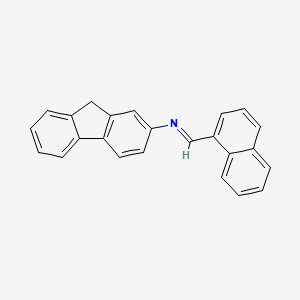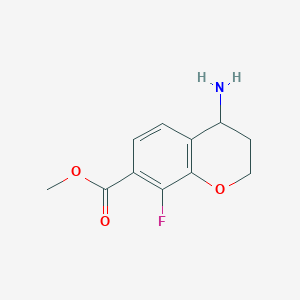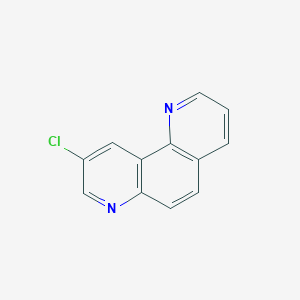
Fluorene-2,9-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorene-2,9-diamine is an organic compound belonging to the class of fluorene derivatives It is characterized by the presence of two amino groups attached to the fluorene core at the 2 and 9 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluorene-2,9-diamine can be synthesized through several methods. One common approach involves the nitration of fluorene to produce 2,9-dinitrofluorene, followed by reduction using tin and hydrochloric acid to yield the desired diamine . Another method includes the functionalization of fluorene derivatives with appropriate amino groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, ensuring high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Fluorene-2,9-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
Fluorene-2,9-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of fluorene-2,9-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. In organic electronics, the compound’s rigid structure and high thermal stability make it an excellent candidate for studying enzyme interactions and other biochemical processes.
Comparación Con Compuestos Similares
9,9’-Spirobi[fluorene]-2,2’-diamine: This compound has a similar structure but with a spiro linkage, leading to different physical and chemical properties.
9,9-diethyl-1-phenyl-1,9-dihydrofluoreno[2,3-d]imidazole: Another fluorene derivative with distinct electroluminescence properties.
Uniqueness: Fluorene-2,9-diamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it particularly valuable in the synthesis of advanced materials and in various research applications.
Propiedades
Número CAS |
7148-37-0 |
|---|---|
Fórmula molecular |
C13H12N2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
9H-fluorene-2,9-diamine |
InChI |
InChI=1S/C13H12N2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13H,14-15H2 |
Clave InChI |
AKTKXGABFWDIPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


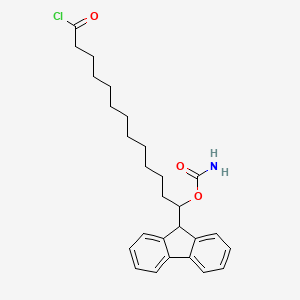



![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)

